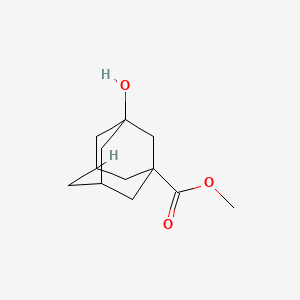

Methyl 3-hydroxyadamantane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxyadamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYNYCNFDDIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988052 | |

| Record name | Methyl 3-hydroxyadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68435-07-4 | |

| Record name | Tricyclo(3.3.1.13,7)decane-3-ol-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068435074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyadamantane-1-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stability Studies of Methyl 3-hydroxyadamantane-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for designing and executing robust stability studies for Methyl 3-hydroxyadamantane-1-carboxylate, a key intermediate in various pharmaceutical and materials science applications. The unique structural characteristics of this molecule, namely the sterically hindered ester and the tertiary alcohol on a rigid adamantane cage, present specific challenges and considerations for its stability assessment. This document outlines a scientifically-driven approach to forced degradation, long-term stability testing, and the development of a validated stability-indicating analytical method, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is emphasized to ensure the generation of reliable and submission-ready data for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of Methyl 3-hydroxyadamantane-1-carboxylate in Stability

Methyl 3-hydroxyadamantane-1-carboxylate is a bifunctional molecule built upon the exceptionally stable tricyclo[3.3.1.13,7]decane (adamantane) core. The adamantane cage is renowned for its high thermal stability and rigidity.[1][2] This inherent stability of the core structure directs our focus to the two functional groups as the primary sites of potential degradation: the methyl ester at the 1-position and the tertiary alcohol at the 3-position.

-

The Methyl Ester: Ester groups are susceptible to hydrolysis under both acidic and basic conditions.[3] However, the ester in this molecule is attached to a bridgehead carbon of the bulky adamantane cage, which may impart significant steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered esters.

-

The Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under mild conditions.[4][5] This suggests that oxidative degradation at this position may require more forcing conditions to be observed.

-

The Adamantane Scaffold: The adamantane structure itself is not expected to degrade under typical pharmaceutical stress conditions. Its absorption bands are in the vacuum-ultraviolet region, suggesting low susceptibility to photodegradation.[1]

A thorough understanding of these structural nuances is paramount in designing a stability study that is both efficient and scientifically sound. The primary goal is to develop a stability-indicating analytical method that can accurately quantify the parent molecule and separate it from any potential degradation products.[6][7]

Strategic Framework for Stability Assessment

The stability assessment of Methyl 3-hydroxyadamantane-1-carboxylate will be conducted in two main phases: forced degradation studies and long-term/accelerated stability studies. This strategy is aligned with ICH guideline Q1A(R2) for new drug substances.[6][8]

Phase 1: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[6] By intentionally degrading the molecule under more severe conditions than those expected during storage, we can identify likely degradation pathways and ensure our analytical method can resolve the parent compound from its degradants.[9] A degradation of 5-20% is typically targeted.[9]

Table 1: Proposed Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile/Water | 60°C | 24, 48, 72 hours | To induce hydrolysis of the methyl ester.[3] |

| Base Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile/Water | Room Temp. | 2, 4, 8 hours | Base-catalyzed hydrolysis is typically faster than acid-catalyzed.[3] |

| Oxidation | 3% H₂O₂ in 1:1 Acetonitrile/Water | 50°C | 24, 48 hours | To assess susceptibility to oxidation. The tertiary alcohol is expected to be stable.[4] |

| Thermal | Solid State | 80°C | 7 days | To evaluate the intrinsic thermal stability of the solid material.[10] |

| Photostability | Solid State & in Solution (Acetonitrile) | Ambient | ICH Q1B exposure | To assess degradation upon exposure to light, as per regulatory requirements.[11][12] |

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare a stock solution of Methyl 3-hydroxyadamantane-1-carboxylate in acetonitrile (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolysis: To separate vials, add an aliquot of the stock solution and the respective acidic or basic solution. For the control, use the stock solution with the solvent mixture. Incubate at the specified temperatures. At each time point, withdraw an aliquot, neutralize if necessary (e.g., with an equivalent amount of base or acid), and dilute with mobile phase for HPLC analysis.

-

Oxidation: Mix an aliquot of the stock solution with the hydrogen peroxide solution and incubate. Monitor at specified time points by diluting with the mobile phase.

-

Thermal: Place the solid drug substance in a controlled temperature oven. At the end of the study, dissolve a known amount in acetonitrile for analysis.

-

Photostability: Expose the solid and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B.[11] A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Analysis: Analyze all samples using the developed stability-indicating HPLC method.

Phase 2: Long-Term and Accelerated Stability Studies

These studies provide the data to establish a re-test period for the drug substance under recommended storage conditions.[8]

Table 2: ICH Stability Study Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Experimental Protocol: Long-Term and Accelerated Stability

-

Packaging: Place the bulk Methyl 3-hydroxyadamantane-1-carboxylate in containers that are representative of the proposed storage and distribution packaging.

-

Storage: Store the samples in calibrated stability chambers at the conditions specified in Table 2.

-

Sampling and Analysis: At each time point, withdraw a sample and analyze it using the validated stability-indicating HPLC method for assay and purity. Physical characteristics (e.g., appearance, color) should also be documented.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate, detect, and quantify the active substance and its degradation products.[1]

Proposed HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). C18 columns are widely used for the separation of adamantane derivatives.

-

Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve both polar and non-polar compounds in a single run.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection. As the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1))

The developed method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by analyzing the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Predicted Degradation Pathways

Based on the chemical structure of Methyl 3-hydroxyadamantane-1-carboxylate, the primary anticipated degradation pathway is hydrolysis of the methyl ester.

Under acidic or basic conditions, the ester is expected to hydrolyze to form 3-hydroxyadamantane-1-carboxylic acid and methanol.[3] Given the stability of the adamantane cage and the tertiary alcohol, this is predicted to be the major degradation product. The stability-indicating HPLC method must be able to resolve the parent compound from this carboxylic acid.

Conclusion and Forward Look

This technical guide provides a robust and scientifically justified strategy for the comprehensive stability assessment of Methyl 3-hydroxyadamantane-1-carboxylate. By integrating forced degradation studies with a well-validated, stability-indicating HPLC method and long-term stability trials, a complete picture of the molecule's stability profile can be established. The inherent stability of the adamantane core suggests that degradation will likely be confined to the ester functionality. The protocols and rationale presented herein are designed to meet stringent regulatory expectations and provide the necessary data to establish a reliable re-test period, ensuring the quality and integrity of this important chemical entity.

References

-

Adamantane - Wikipedia. Available from: [Link]

-

HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

-

Adamantane-containing esters as potential components of thermostable lubricating oils. Russian Chemical Reviews. Available from: [Link]

-

[Hydrolysis by plasma cholinesterase of complex adamantyl-containing esters]. PubMed. Available from: [Link]

-

Resonant Inner-Shell Photofragmentation of Adamantane (C10H16). National Center for Biotechnology Information. Available from: [Link]

-

Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. Energy & Fuels. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

-

Liquid chromatography of adamantane derivatives. ResearchGate. Available from: [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available from: [Link]

-

Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone). PubMed. Available from: [Link]

-

A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. Available from: [Link]

-

Black Gold in Medicine: Rediscovering the Pharmacological Potential. MDPI. Available from: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Available from: [Link]

-

HYDROLYSING ESTERS. Chemguide. Available from: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]

-

mechanism of ester hydrolysis. YouTube. Available from: [Link]

-

Adamantanone Degradation Pathway. Eawag. Available from: [Link]

-

17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available from: [Link]

-

A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. TSI Journals. Available from: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. Available from: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

-

(PDF) Stability Indicating Analytical Methods (SIAMS). ResearchGate. Available from: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

-

Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available from: [Link]

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

-

Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. Available from: [Link]

-

Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available from: [Link]

-

HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available from: [Link]

-

Oxidation of adamantane with 1 atm molecular oxygen by vanadium-substituted polyoxometalates. ResearchGate. Available from: [Link]

-

Identification of the major degradation pathways of ticagrelor. PubMed. Available from: [Link]

-

Stability indicating assay. SlideShare. Available from: [Link]

-

Methyl ester hydrolysis. ResearchGate. Available from: [Link]

-

Q1A (R2) A deep dive in Stability Studies. YouTube. Available from: [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available from: [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 3. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. onyxipca.com [onyxipca.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules from Methyl 3-hydroxyadamantane-1-carboxylate

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and the ability to serve as a rigid anchor for pharmacophoric groups.[1][2] The introduction of an adamantane cage into a molecule can significantly enhance its biological activity, leading to the development of numerous successful drugs for a wide range of therapeutic areas, including antiviral, antidiabetic, and neuroprotective agents.[1][2]

Methyl 3-hydroxyadamantane-1-carboxylate is a versatile starting material that possesses two key functional groups ripe for chemical modification: a methyl ester at the 1-position and a hydroxyl group at the 3-position. This bifunctionality allows for the divergent synthesis of a diverse library of bioactive molecules. This guide provides detailed application notes and protocols for the synthesis of various classes of bioactive compounds originating from this key building block, intended for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Modular Approach

The synthetic pathways detailed herein are designed to be modular, allowing for the independent or sequential functionalization of the carboxylate and hydroxyl moieties. This approach provides a robust platform for generating structural diversity and fine-tuning the pharmacological properties of the target molecules.

Part 1: Activating the Carboxylate - The Gateway to Amide Bioactives

The first crucial step in harnessing the synthetic potential of Methyl 3-hydroxyadamantane-1-carboxylate is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation activates the carboxyl group for subsequent amide bond formation, a cornerstone of medicinal chemistry.

Protocol 1: Hydrolysis of Methyl 3-hydroxyadamantane-1-carboxylate

This protocol details the saponification of the methyl ester to yield 3-hydroxyadamantane-1-carboxylic acid, the central intermediate for a vast array of amide-based bioactive molecules.

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 3-hydroxyadamantane-1-carboxylate | 210.28 | 5.0 g | 23.8 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.9 g | 47.6 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Deionized Water (H₂O) | 18.02 | 25 mL | - |

| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxyadamantane-1-carboxylate (5.0 g, 23.8 mmol) in methanol (50 mL).

-

Saponification: Add a solution of sodium hydroxide (1.9 g, 47.6 mmol) in deionized water (25 mL) to the flask.

-

Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with 50 mL of deionized water.

-

Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate will form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a mixture of acetone and water (9:1 v/v) to afford pure 3-hydroxyadamantane-1-carboxylic acid as a white crystalline solid.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Application Focus 1: Synthesis of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors

11β-HSD1 is a key enzyme in the peripheral conversion of inactive cortisone to active cortisol. Its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. Adamantane derivatives have shown significant potential as 11β-HSD1 inhibitors.

This protocol describes a general procedure for the synthesis of amide derivatives from 3-hydroxyadamantane-1-carboxylic acid and a representative bioactive amine, 2-amino-5-bromopyridine, a common fragment in 11β-HSD1 inhibitors.

Reaction Scheme:

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group on Methyl 3-hydroxyadamantane-1-carboxylate

Introduction: The Adamantane Scaffold and Its Significance

The adamantane moiety, with its rigid, three-dimensional cage structure, is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique lipophilic and geometrically defined nature allows for precise spatial orientation of functional groups, making it an invaluable scaffold for designing bioactive molecules and advanced polymers. Methyl 3-hydroxyadamantane-1-carboxylate is a particularly strategic starting material, offering two distinct points for chemical elaboration: a tertiary hydroxyl group and a methyl ester at bridgehead positions. This guide provides an in-depth exploration of the selective functionalization of the hydroxyl group, a critical step in harnessing the full potential of this versatile building block.

The primary challenge in modifying this molecule lies in the nature of the tertiary alcohol. While reactive, its steric bulk and the stability of the corresponding adamantyl cation can dictate the feasible reaction pathways, often precluding classical SN2-type transformations.[2] This document outlines field-proven protocols for key transformations including esterification, etherification, and conversion to halides, explaining the causality behind procedural choices to ensure reproducible and high-yielding outcomes.

Core Functionalization Strategies: Mechanisms and Protocols

The hydroxyl group of an alcohol is inherently a poor leaving group (as hydroxide, OH⁻).[3] Therefore, all successful functionalization strategies rely on its conversion into a more labile intermediate. The choice of method depends on the desired final product and the stability of the molecule to the reaction conditions.

Esterification: Forging the C-O-C=O Bond

Esterification is one of the most common and reliable modifications for the hydroxyl group on Methyl 3-hydroxyadamantane-1-carboxylate. Two primary methods are recommended: acylation with activated carboxylic acid derivatives and the Mitsunobu reaction for a milder approach.

This classic method involves the reaction of the alcohol with a highly electrophilic acid chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, often with a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Mechanism: The base deprotonates the hydroxyl group, increasing its nucleophilicity. The resulting alkoxide attacks the carbonyl carbon of the acylating agent. DMAP serves as a hyper-nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-hydroxyadamantane-1-carboxylate by Chromatography

An authoritative guide for researchers, scientists, and drug development professionals on the chromatographic purification of Methyl 3-hydroxyadamantane-1-carboxylate. This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during the purification process.

The purification of Methyl 3-hydroxyadamantane-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, often presents unique challenges due to its specific physicochemical properties. This guide provides a comprehensive resource for overcoming common hurdles in its chromatographic purification, ensuring high purity and yield.

Physicochemical Properties of Methyl 3-hydroxyadamantane-1-carboxylate

A thorough understanding of the molecule's properties is fundamental to designing an effective purification strategy. The rigid, non-polar adamantane cage combined with polar hydroxyl and methyl ester functional groups results in a compound of intermediate polarity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₃ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | Solid | [2] |

| Calculated XLogP3 | 1.3 | [1] |

| Solubility | Readily soluble in nonpolar organic solvents like hydrocarbons; precursor acid is slightly soluble in methanol. | [3][4] |

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography purification of Methyl 3-hydroxyadamantane-1-carboxylate in a question-and-answer format.

Q1: My primary issue is poor separation between the desired product and a non-polar impurity, likely a starting material like 1-adamantanol or an unfunctionalized adamantane byproduct. How can I improve resolution?

A1: This is a classic polarity mismatch issue. The adamantane core makes many of its derivatives relatively non-polar.

-

Causality: Your mobile phase is likely too non-polar, causing both your product and the non-polar impurity to travel with the solvent front (high Rf values). The principle of normal-phase chromatography dictates that polar compounds have a stronger affinity for the stationary phase (silica gel) and thus elute slower.

-

Solution: Mobile Phase Optimization:

-

Decrease Eluent Strength: Start by systematically increasing the polarity of your mobile phase. A common eluent system for adamantane derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).

-

Step-wise Gradient: Begin with a highly non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to first elute the non-polar impurities.

-

Increase Polarity: Gradually increase the proportion of the polar solvent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to then elute your target compound, Methyl 3-hydroxyadamantane-1-carboxylate.

-

TLC Analysis is Key: Before committing to a large-scale column, run a series of TLC plates with varying solvent systems to identify the optimal ratio that provides a clear separation (ΔRf > 0.2) between your product and the impurity.

-

Q2: I'm experiencing significant "tailing" of my product spot on the TLC plate and a broad peak during column chromatography. What causes this and how can I fix it?

A2: Tailing is often indicative of undesirable secondary interactions between the analyte and the stationary phase, or issues with the sample application.

-

Causality:

-

Acidic Silica: Standard silica gel is slightly acidic. The hydroxyl group on your molecule can interact strongly with acidic sites, causing tailing.

-

Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to poor peak shape.

-

Sample Solvent: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause band broadening and tailing.

-

-

Solutions:

-

Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize the acidic sites on the silica gel. This is a common practice for compounds with amine or alcohol functionalities.

-

Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the silica gel weight with your crude sample.

-

Use a Less Polar Application Solvent: Dissolve your crude product in a minimal amount of a less polar solvent (e.g., dichloromethane or a small amount of the initial mobile phase) before loading it onto the column.

-

Q3: My yield after column chromatography is consistently low, even though TLC analysis of the crude material shows a strong product spot. Where could my product be going?

A3: Low yield can be attributed to several factors, from irreversible adsorption to mechanical loss.

-

Causality:

-

Irreversible Adsorption: The hydroxyl group can sometimes bind irreversibly to highly active sites on the silica gel, especially if the silica is not of high quality or is too dry.

-

Co-elution with an Unseen Impurity: A UV-inactive impurity might be co-eluting with your product, artificially lowering the perceived purity of the collected fractions and leading to the discarding of mixed fractions.

-

Product Instability: Although adamantane derivatives are generally stable, prolonged exposure to acidic silica gel could potentially cause degradation or side reactions.

-

-

Solutions:

-

Deactivate the Silica Gel: Prepare a slurry of silica gel in your initial mobile phase and let it equilibrate before packing the column. This "wets" the silica and can reduce the number of highly active sites.

-

Broad Fraction Collection: When in doubt, collect broader fractions and analyze each one carefully by TLC. You may find your product is spread across more fractions than anticipated.

-

Alternative Staining: Since Methyl 3-hydroxyadamantane-1-carboxylate is not strongly UV-active, use a variety of TLC stains (e.g., potassium permanganate, ceric ammonium molybdate) to visualize all components in your fractions. This can reveal co-eluting impurities.[5]

-

Consider Recrystallization: For adamantane derivatives, a combination of chromatography followed by recrystallization often yields the best results in terms of purity and recovery.[6]

-

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a TLC mobile phase for Methyl 3-hydroxyadamantane-1-carboxylate?

A: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. This system balances the non-polar adamantane core and the polar functional groups. Adjust the ratio based on the observed Rf value; aim for an Rf of 0.25-0.35 for the product to ensure good separation on a column.

Q: What is the most appropriate stationary phase for this purification?

A: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective choice for this molecule.[7][8] Its polarity is well-suited for separating compounds of intermediate polarity like Methyl 3-hydroxyadamantane-1-carboxylate from both non-polar and highly polar impurities.

Q: Can I use recrystallization as a primary purification method instead of chromatography?

A: While recrystallization can be an excellent final polishing step, it is often insufficient as the sole method of purification, especially if your crude product contains impurities with similar solubility profiles.[6][7] Chromatography is superior for separating compounds based on differences in polarity. A common workflow is a primary purification by column chromatography followed by recrystallization of the combined, pure fractions to obtain highly crystalline material.[6]

Q: My compound is not UV active. How can I monitor the column chromatography progress?

A: This is a critical consideration. You must rely on TLC analysis of the eluted fractions.

-

Collect fractions of a consistent volume (e.g., 10-20 mL).

-

Spot every few fractions onto a TLC plate.

-

Develop the TLC plate in your chosen mobile phase.

-

Visualize the spots using a chemical stain. A potassium permanganate (KMnO₄) stain is very effective for visualizing the hydroxyl group. Alternatively, a p-anisaldehyde or vanillin stain can be used.

Experimental Protocols

Protocol 1: Standard Column Chromatography Purification

This protocol outlines a general procedure for purifying Methyl 3-hydroxyadamantane-1-carboxylate on a laboratory scale.

-

TLC Analysis:

-

Dissolve a small amount of the crude product in dichloromethane.

-

Spot on a silica gel TLC plate and develop in various Hexane:Ethyl Acetate solvent systems (e.g., 9:1, 4:1, 2:1).

-

Visualize using a KMnO₄ stain to identify the product spot and determine the optimal mobile phase that gives the product an Rf of ~0.3.

-

-

Column Preparation:

-

Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

-

Prepare a slurry of silica gel in the initial, least polar mobile phase identified in your TLC analysis.

-

Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin eluting with the initial non-polar mobile phase to remove non-polar impurities.

-

Collect fractions and monitor by TLC.

-

Once the non-polar impurities have eluted, switch to the more polar mobile phase identified in your TLC analysis to elute the product.

-

Continue collecting fractions and monitoring by TLC until the product has completely eluted from the column.

-

-

Product Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified Methyl 3-hydroxyadamantane-1-carboxylate.

-

Confirm purity by NMR or GC-MS.

-

Visualized Workflows

General Purification Workflow

Caption: A general workflow for the chromatographic purification of Methyl 3-hydroxyadamantane-1-carboxylate.

Troubleshooting Poor Separation

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

-

Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]

-

Yutilov, Y. M., & Didenko, L. I. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. Retrieved from [Link]

- Google Patents. (2015). CN104761456A - Preparation method of 3-amino-1-adamantanol.

-

Yutilov, Y. M., & Didenko, L. I. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(11), 1735-1739. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxyadamantane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2011). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.

- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.

- Google Patents. (2015). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.

-

Pokludova, J., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654. Retrieved from [Link]

-

Sperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizing chromatographic conditions for separation of fatty acid methyl esters by argentation thin-layer chromatography. Request PDF. Retrieved from [Link]

Sources

- 1. Methyl 3-hydroxyadamantane-1-carboxylate | C12H18O3 | CID 144304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-hydroxyadamantane-1-carboxylate | 68435-07-4 [sigmaaldrich.com]

- 3. 3-Hydroxy-1-AdaMantane Carboxylic Acid CAS#: 42711-75-1 [m.chemicalbook.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Recrystallization of Adamantane Carboxylic Acid Derivatives: A Technical Support Center

Welcome to the technical support center for the recrystallization of adamantane carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and often challenging compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the highest purity for your adamantane-based molecules.

The rigid, cage-like structure of the adamantane moiety generally imparts a high degree of crystallinity to its derivatives, which can be advantageous for purification by recrystallization[1]. However, the bulky nature of this group and the specific functional groups of the derivatives can also present unique challenges in solvent selection and crystallization induction. This guide provides both theoretical grounding and practical, field-proven advice to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recrystallization of adamantane carboxylic acid and its derivatives.

1. What is the best starting point for selecting a recrystallization solvent for a new adamantane carboxylic acid derivative?

The principle of "like dissolves like" is your primary guide. Adamantane itself is nonpolar and soluble in nonpolar organic solvents like hydrocarbons[2]. The carboxylic acid group and its derivatives (esters, amides, etc.) introduce polarity. Therefore, the ideal solvent will typically have a polarity that is intermediate to the adamantane cage and the functional group.

A good starting point is to screen solvents with a range of polarities. Based on available data and general laboratory experience, the following solvents are recommended for initial screening:

-

For Adamantane Carboxylic Acid:

-

For Adamantane Carboxylic Acid Esters and Amides:

-

Consider solvents appropriate for the ester or amide functional group. For instance, ethyl acetate can be a good choice for esters[6].

-

For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective[7].

-

Mixed solvent systems, such as n-hexane/ethyl acetate, have been reported to work well for adamantyl derivatives[8].

-

2. My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common problem, especially with impure compounds or when using mixed solvent systems[9]. Here’s a systematic approach to troubleshoot this issue:

-

Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly again.

-

Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out. Insulate the flask to encourage slow cooling to room temperature before moving it to an ice bath.

-

Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of the pure solid, add a tiny "seed" crystal to the cooled, supersaturated solution to induce crystallization.

-

Change the Solvent: If the problem persists, the chosen solvent system may be unsuitable. Try a solvent with a lower boiling point or a different solvent system altogether.

3. No crystals are forming, even after cooling in an ice bath. What are the next steps?

This is a common issue that usually indicates the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:

-

Scratching the Flask: As mentioned above, scratching the inner surface of the flask with a glass rod can create nucleation points.

-

Adding a Seed Crystal: Introducing a small crystal of the desired compound can initiate crystallization.

-

Reducing the Solvent Volume: If too much solvent was added initially, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, and then allow it to cool again.

-

Flash Freezing: For very stubborn cases, you can try to induce nucleation by briefly cooling a small portion of the solution in a dry ice/acetone bath and then returning it to the main solution as a source of seed crystals.

4. How does the bulky adamantane group affect recrystallization?

The rigid and symmetrical nature of the adamantane cage often promotes the formation of stable crystal lattices[1]. This can lead to well-defined crystals. However, the bulkiness can also influence crystal packing. Functional group modifications on the adamantane core can significantly alter the transition temperatures and polymorphic behavior of the crystals[10]. While generally beneficial for crystallization, if the molecule has an awkward shape that hinders efficient packing, it might be more challenging to crystallize.

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Compound is insoluble in all tested hot solvents. | The compound may be highly polymeric or have very strong intermolecular forces. | 1. Try a wider range of solvents, including more aggressive ones like DMF or DMSO (use with caution due to high boiling points).2. Consider if the material is actually the desired compound or an insoluble byproduct. |

| Compound is soluble in all tested cold solvents. | The compound is too soluble in the chosen solvents. | 1. Try less polar solvents in which the compound is likely to be less soluble.2. Use a mixed-solvent system where the compound is soluble in one solvent and insoluble in the other[11]. |

| Colored impurities remain in the crystals. | The colored material co-crystallizes with the product or is not effectively removed by a single recrystallization. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly as it can also adsorb your product.2. Perform a second recrystallization. |

| Low recovery of the purified compound. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | 1. Ensure you are using the minimum amount of hot solvent to dissolve the compound.2. Cool the solution in an ice bath for a longer period to maximize crystal formation.3. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and keep the solution hot. |

| Crystals are very fine or needle-like. | Crystallization occurred too rapidly. | 1. Ensure slow cooling. Let the solution cool to room temperature undisturbed before placing it in an ice bath.2. Use a slightly larger volume of solvent. |

Experimental Protocols

Here are detailed, step-by-step methodologies for the recrystallization of adamantane carboxylic acid and a general protocol for its derivatives.

Protocol 1: Recrystallization of 1-Adamantanecarboxylic Acid from a Methanol/Water Mixed Solvent System

This protocol is adapted from established procedures and is highly effective for purifying 1-adamantanecarboxylic acid[5].

Materials:

-

Crude 1-adamantanecarboxylic acid

-

Methanol

-

Deionized water

-

Erlenmeyer flask

-

Heating source (hot plate or steam bath)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude 1-adamantanecarboxylic acid in an Erlenmeyer flask.

-

Add the minimum amount of hot methanol to just dissolve the solid. For example, for 12-13 g of crude acid, start with about 30 mL of methanol[5].

-

Heat the solution gently to ensure all the solid is dissolved.

-

While the solution is hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. For 30 mL of methanol, this will be approximately 10 mL of water[5].

-

Add a few more drops of hot methanol to re-clarify the solution.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold methanol/water mixture.

-

Dry the crystals thoroughly. The melting point of pure 1-adamantanecarboxylic acid is in the range of 172-176 °C[3][12].

Protocol 2: General Recrystallization Protocol for Adamantane Carboxylic Acid Derivatives (Esters and Amides)

This is a general guideline. The choice of solvent(s) should be determined by preliminary solubility tests.

Procedure:

-

Solvent Selection: Test the solubility of a small amount of your crude derivative in various solvents at room temperature and upon heating. The ideal single solvent will show low solubility at room temperature and high solubility when hot. For a mixed solvent system, find one solvent in which the compound is soluble and another miscible solvent in which it is insoluble[11].

-

Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot chosen solvent (or the "good" solvent in a mixed system) until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and perform a hot gravity filtration to remove them.

-

Crystallization:

-

Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath.

-

Mixed Solvent: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until turbidity appears. Add a few drops of the "good" solvent to redissolve the precipitate, then cool as with a single solvent[11].

-

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry them completely.

Visualizing the Recrystallization Workflow

The following diagrams illustrate the decision-making process for single-solvent and mixed-solvent recrystallization.

Caption: Mixed-Solvent Recrystallization Workflow.

Safety and Handling

Compound-Specific Hazards:

-

1-Adamantanecarboxylic Acid: May cause skin and serious eye irritation.[13] It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][14]

Solvent Hazards:

-

Always work in a well-ventilated fume hood.

-

Avoid inhaling solvent vapors and direct skin contact.[15]

-

Be aware of the flammability of organic solvents and keep them away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for each specific solvent and adamantane derivative before use.

General Laboratory Precautions:

-

Wear appropriate PPE, including safety goggles, lab coat, and gloves, at all times.

-

Use a boiling stick or magnetic stirring when heating solvents to prevent bumping.

-

Never heat a closed system.

References

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. (2022). The Journal of Physical Chemistry B. Retrieved January 26, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

-

solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. (2017). SciELO. Retrieved January 26, 2026, from [Link]

-

Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Substituent effect on the packing architecture of adamantane and memantine derivatives of sulfonamide molecular crystals. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 26, 2026, from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved January 26, 2026, from [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2018). ACS Omega. Retrieved January 26, 2026, from [Link]

-

Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. (2017). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Recrystallization-1.pdf. (n.d.). Retrieved January 26, 2026, from [Link]

-

Safety Data Sheet: 1-Adamantanecarboxylic acid. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]

-

Four-Directional Synthesis of Adamantane Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Precautions for Handling Organic Solvent. (n.d.). Retrieved January 26, 2026, from [Link]

-

Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. Retrieved January 26, 2026, from [Link]

-

Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

-

What is the best technique for amide purification? (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

-

1-Adamantanecarboxylic acid | C11H16O2. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. (2021). The Journal of Physical Chemistry C. Retrieved January 26, 2026, from [Link]

-

Solubility of Adamantane. (n.d.). Solubility of Things. Retrieved January 26, 2026, from [Link]

-

3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved January 26, 2026, from [Link]

-

1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

Sources

- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]

- 4. 1-Adamantanecarboxylic Acid | 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scielo.br [scielo.br]

- 7. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives [mdpi.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Esterification of 3-Hydroxyadamantane-1-carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity in the esterification of 3-hydroxyadamantane-1-carboxylic acid. The unique structure of this molecule, featuring a sterically hindered bridgehead carboxylic acid and a tertiary bridgehead alcohol, presents specific synthetic challenges that this guide will help you navigate.

Section 1: Initial Troubleshooting Workflow

Before diving into specific protocols, it's crucial to diagnose the potential issues in your current experimental setup. The following workflow provides a high-level decision-making process for troubleshooting poor yields.

Caption: Troubleshooting decision tree for low-yield esterification.

Section 2: FAQs on Fischer-Speier Esterification (The Classical Approach)

The Fischer-Speier method is often the first choice due to its simplicity and low cost. However, its equilibrium nature and harsh acidic conditions can be problematic for this specific substrate.

Q1: My Fischer esterification of 3-hydroxyadamantane-1-carboxylic acid is giving me a yield of only 25-35%. What are the most likely causes?

A1: A yield in this range is a common issue and typically points to two main factors related to the Fischer esterification mechanism: the reaction equilibrium and substrate-specific challenges.[1]

-

Reversible Reaction Equilibrium: The Fischer esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[2] If the water byproduct is not removed, it can hydrolyze the ester product back to the starting materials, leading to a low equilibrium yield.[2]

-

Steric Hindrance: The carboxylic acid group is located at a tertiary bridgehead carbon of the rigid adamantane cage.[3][4] This significant steric bulk hinders the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the rate of the forward reaction.

-

Potential Side Reactions: The reaction is catalyzed by a strong acid (like H₂SO₄), which can protonate the tertiary hydroxyl group at the C3 position.[2] This can lead to elimination (dehydration) to form an adamantene derivative or other rearrangements, consuming your starting material and complicating purification.

Q2: How can I push the equilibrium to favor product formation in my Fischer esterification?

A2: According to Le Châtelier's principle, you must either increase the concentration of a reactant or remove a product.[2]

-

Use a Large Excess of Alcohol: The most straightforward strategy is to use the alcohol reactant as the reaction solvent.[1][2] Using a 30-50 fold excess of methanol or ethanol dramatically shifts the equilibrium towards the ester product.[1]

-

Remove Water: For higher-boiling alcohols where using a large excess is impractical, active removal of water is essential. This is best accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[2]

Q3: What are the optimal reaction conditions (catalyst, temperature) for this specific substrate?

A3: Given the steric hindrance, more forcing conditions than a standard esterification may be required. However, you must balance this with the risk of side reactions.

| Parameter | Recommendation | Rationale |

| Acid Catalyst | p-Toluenesulfonic acid (TsOH) or H₂SO₄ | TsOH is often a good alternative to sulfuric acid, as it is a solid, easier to handle, and can be less prone to causing charring.[2] |

| Catalyst Loading | 0.05 - 0.15 equivalents | A catalytic amount is sufficient. Higher loadings increase the risk of dehydration of the C3-hydroxyl group. |

| Temperature | Reflux | The reaction requires heat to overcome the activation energy, especially with the sterically hindered acid. Refluxing in the chosen alcohol is standard.[1][5] |

| Reaction Time | 12 - 24 hours | Due to steric hindrance, the reaction will be slower than for a simple carboxylic acid. Monitor progress by TLC or LC-MS. |

Section 3: FAQs on Advanced Coupling Methods (For Challenging Cases)

When Fischer-Speier conditions fail to provide a satisfactory yield or lead to decomposition, milder and more powerful methods are necessary.

Q1: The Fischer method is not working. What is the best alternative for esterifying a sterically hindered substrate like this?

A1: The Steglich Esterification is the premier choice for such cases.[1][6] This method uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6]

Causality: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The superior nucleophile, DMAP, then attacks this intermediate to form an even more reactive acylpyridinium salt. This species is highly susceptible to attack by even a sterically hindered alcohol, driving the reaction forward under mild, neutral conditions.[6] This avoids the harsh acid that can cause side reactions with the tertiary alcohol.

Caption: Simplified mechanism of Steglich Esterification.

Q2: I used DCC for a Steglich esterification and now I can't get rid of the dicyclohexylurea (DCU) byproduct. What should I do?

A2: This is a classic problem with DCC. DCU is a notoriously insoluble solid that is difficult to remove from nonpolar products.

-

Filtration: The majority of DCU can be removed by simple filtration, often after concentrating the reaction mixture and re-dissolving in a solvent like dichloromethane or ethyl acetate where the product is soluble but DCU is not.

-

Recommended Solution: Switch to EDC as your coupling agent.[1] The corresponding urea byproduct (EDU) is water-soluble and can be easily removed with a simple aqueous workup, typically a mild acid wash (e.g., 1M HCl).[1]

Q3: Are there other methods besides Steglich?

A3: Yes. A highly effective, albeit two-step, method is to first convert the carboxylic acid to an acyl chloride . This is achieved by reacting the acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is extremely reactive and will readily form the ester upon addition of the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method is very effective for hindered acids but requires careful handling of moisture-sensitive and corrosive reagents.

| Method | Pros | Cons | Best For... |

| Fischer-Speier | Inexpensive, simple reagents, scalable.[2] | Equilibrium-limited, harsh acidic conditions, requires heat, risk of side reactions. | Simple, robust substrates where high yields are not critical. |

| Steglich (EDC/DMAP) | Mild conditions (room temp), high yields, tolerates sensitive functional groups.[6] | More expensive reagents, requires anhydrous conditions. | Sterically hindered and acid-sensitive substrates. (Recommended for this topic) |

| Acyl Chloride | Very high reactivity, drives reaction to completion. | Two steps, harsh reagents (SOCl₂), moisture sensitive. | When all other methods fail and the substrate can tolerate the conditions. |

Section 4: FAQs on Product Purification & Analysis

Q1: How can I best purify the final ester product?

A1: Adamantane derivatives are typically nonpolar, crystalline solids.[7]

-

Aqueous Workup: After a Steglich reaction using EDC, perform an aqueous workup. Wash the organic layer sequentially with 1M HCl (to remove residual EDC, EDU, and DMAP), saturated NaHCO₃ (to remove any unreacted acid), and brine.

-

Column Chromatography: This is the most reliable method for achieving high purity. Use a silica gel column with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes.

-

Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexanes) can yield highly pure material.

-

Sublimation: Adamantane and its derivatives are known to sublime.[7] For small scales, vacuum sublimation can be an excellent final purification step to obtain analytically pure, solvent-free product.

Section 5: Detailed Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification (Methyl Ester)

This protocol uses a large excess of the alcohol to drive the reaction.

-

1. Reagents & Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxyadamantane-1-carboxylic acid (1.0 g, 5.1 mmol).

-

Add methanol (50 mL, a large excess).

-

Carefully add concentrated sulfuric acid (0.14 mL, 0.25 mmol, ~0.05 eq.) dropwise while stirring.

-

-

2. Reaction:

-

Heat the mixture to reflux (approx. 65°C) and maintain for 18-24 hours.

-

Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), checking for the disappearance of the starting carboxylic acid.

-

-

3. Workup & Isolation:

-

Allow the reaction to cool to room temperature.

-

Slowly pour the mixture into a beaker containing ice water (200 mL). If the product precipitates as a solid, it can be collected by vacuum filtration.

-

If the product remains oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

-

4. Purification:

-

Purify the crude product by flash column chromatography or recrystallization from methanol.

-

Protocol 2: Steglich Esterification (EDC/DMAP, General Alcohol)

This protocol is ideal for achieving high yields under mild conditions.

-

1. Reagents & Setup:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxyadamantane-1-carboxylic acid (1.0 g, 5.1 mmol).

-

Add anhydrous dichloromethane (DCM, 30 mL) and stir to dissolve.

-

Add the desired alcohol (1.1 eq., 5.6 mmol) followed by DMAP (0.1-0.2 eq., 62-124 mg).

-

-

2. Reaction:

-

Cool the mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.2 eq., 1.17 g) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

3. Workup & Isolation:

-

Dilute the reaction mixture with DCM (30 mL).

-

Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

4. Purification:

-

Purify the crude ester by flash column chromatography on silica gel.

-

References

-

Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Reactions. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

-

Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from [Link]

-

American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

Technical Support Center: Managing Solubility of Adamantane Derivatives

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of adamantane derivatives. The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and three-dimensional structure—make it a prized scaffold in medicinal chemistry and materials science. However, these same properties frequently lead to significant solubility challenges during synthesis, purification, and formulation.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights and troubleshooting protocols to address these common issues. We will move beyond simple solvent lists to explain the underlying principles of solubility and provide step-by-step solutions to keep your research moving forward.

Part 1: Troubleshooting Guide - Common Solubility Problems

This section addresses specific issues you might encounter during your experiments.

Q1: My adamantane starting material won't dissolve in the reaction solvent. What should I do?

This is one of the most common hurdles. The highly crystalline and nonpolar nature of many adamantane derivatives limits their solubility in a wide range of common organic solvents.

Causality: The rigid, cage-like structure of adamantane leads to strong crystal lattice forces. For a solvent to dissolve a solute, the energy released from solvating the solute molecules must overcome both the lattice energy of the solute and the intermolecular forces of the solvent itself. With adamantane's high melting point and sublimation tendency, it's clear that its lattice energy is substantial[1].

Troubleshooting Workflow:

Caption: Decision workflow for an insoluble starting material.

Detailed Protocols:

-

Protocol 1.1: Temperature Elevation Many dissolution processes are endothermic, meaning solubility increases with temperature[2][3].

-

Start with your chosen nonpolar solvent (e.g., toluene, xylenes, or chlorobenzene for higher temperatures).

-

Slowly heat the mixture with stirring, monitoring for dissolution.

-

Increase the temperature incrementally up to the solvent's reflux temperature.

-

Caution: Ensure your reagents and the adamantane derivative are stable at elevated temperatures. Adamantane itself is very stable, but functional groups may not be.

-

-

Protocol 1.2: Co-Solvent Titration A small amount of a highly polar, aprotic co-solvent can disrupt the crystal lattice without significantly changing the overall polarity of the reaction medium. Dimethyl sulfoxide (DMSO) is an excellent choice due to its strong solvating power for a wide range of compounds[4][5].

-

Suspend your adamantane derivative in the primary reaction solvent (e.g., 10 mL of THF or Dichloromethane).

-

Add DMSO dropwise (e.g., 0.1 mL at a time) while stirring vigorously at room temperature.

-

Continue adding the co-solvent until the solution becomes homogeneous. In many cases, only 5-10% (v/v) of DMSO is needed.

-

Field Insight: A DCM/DMSO (e.g., 9:1 v/v) mixture is a powerful solvent system for oxidizing poly-hydroxylated adamantanes, which are notoriously difficult to dissolve[6].

-

Critical Check: Always verify that your reagents (especially strong electrophiles or bases) are compatible with the chosen co-solvent (e.g., DMSO, DMF, NMP).

-

Q2: My reaction is proceeding, but the product is precipitating out of solution, making it a heterogeneous mess. What are my options?

Product precipitation can halt a reaction by coating the surface of any solid reagents or catalysts and preventing further conversion.

Causality: The newly formed product may have a different polarity and crystal structure than the starting materials, making it less soluble in the chosen solvent system. This is common when transitioning from a nonpolar adamantane starting material to a more polar or symmetrical, crystalline derivative.

Troubleshooting Strategies:

-

Increase Solvent Volume: The simplest approach is to add more solvent to keep the product below its saturation point. This is often effective but may not be practical for large-scale reactions.

-

Hot Filtration (for purification): If the goal is to isolate the product, you can perform a hot filtration to remove any insoluble impurities and then allow the desired product to crystallize upon cooling.

-

Switch to a Better Solvent: If the reaction is incomplete, consider re-screening solvents that are known to be effective for the product class. See the solvent selection guide in the FAQ section.

-

Employ Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase with an insoluble adamantane derivative, PTC can be highly effective. A phase-transfer catalyst, typically a quaternary ammonium salt, transports a water-soluble nucleophile into the organic phase to react with the adamantane substrate[7].

Experimental Protocol: Phase-Transfer Catalysis for a Nucleophilic Substitution

This protocol is a general guideline for reacting a water-soluble nucleophile (e.g., NaN3, KCN) with an insoluble adamantyl halide.

-

Setup: In a round-bottom flask, dissolve the adamantyl halide (e.g., 1-bromoadamantane) in a nonpolar solvent like toluene or chlorobenzene.

-

Aqueous Phase: In a separate vessel, dissolve the nucleophilic salt (e.g., sodium cyanide) in water to create a concentrated aqueous solution.

-

Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst to the organic phase. Tetrabutylammonium bromide (TBAB) is a common and effective choice.

-

Reaction: Combine the organic and aqueous phases. Heat the biphasic mixture with vigorous stirring (an overhead mechanical stirrer is recommended for good phase mixing). The catalyst will shuttle the cyanide anion into the organic phase where it can react with the adamantyl bromide.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, separate the organic and aqueous layers, wash the organic layer with water and brine, dry, and concentrate to isolate the product.

Q3: I'm working with a polar adamantane derivative (e.g., adamantane-1-carboxylic acid or 1-aminoadamantane), and it's insoluble in my nonpolar reaction solvent. What should I do?

This is a classic "split-personality" solubility problem. The bulky, nonpolar adamantane cage dominates the molecule's character, but a single polar functional group prevents it from dissolving in nonpolar solvents while not being polar enough to grant significant aqueous solubility.

Causality: The polar functional group (e.g., -COOH, -NH2) can form strong intermolecular hydrogen bonds, leading to high crystal lattice energy. Nonpolar solvents cannot disrupt this hydrogen-bonding network effectively.

Solutions:

-

Solvent Choice: Switch to more polar organic solvents.

-